molecular formula C12H15N5 B3345596 7-Piperazin-1-yl-1,8-naphthyridin-2-amine CAS No. 106851-75-6

7-Piperazin-1-yl-1,8-naphthyridin-2-amine

Cat. No.: B3345596
CAS No.: 106851-75-6
M. Wt: 229.28 g/mol
InChI Key: BSZMBARQXRRXMK-UHFFFAOYSA-N
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Description

7-Piperazin-1-yl-1,8-naphthyridin-2-amine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a piperazine moiety attached at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including 7-Piperazin-1-yl-1,8-naphthyridin-2-amine, can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

7-Piperazin-1-yl-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: m-CPBA in an organic solvent.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a base such as sodium carbonate (Na2CO3) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce reduced naphthyridine derivatives.

Scientific Research Applications

7-Piperazin-1-yl-1,8-naphthyridin-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Piperazin-1-yl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, by intercalating with DNA and forming hydrogen bonds with amino acid residues at the binding site . This interaction disrupts the normal function of the enzyme, leading to the inhibition of DNA replication and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine-3-carbonitrile: Another derivative of 1,8-naphthyridine with similar biological activities.

    2-Amino-1,8-naphthyridine: A simpler analogue with potential antimicrobial properties.

    7-Methyl-1,8-naphthyridine: A methyl-substituted derivative with distinct chemical properties.

Uniqueness

7-Piperazin-1-yl-1,8-naphthyridin-2-amine is unique due to the presence of the piperazine moiety, which enhances its biological activity and potential therapeutic applications. The combination of the naphthyridine core and the piperazine group provides a versatile scaffold for the development of new drugs and materials.

Properties

IUPAC Name

7-piperazin-1-yl-1,8-naphthyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c13-10-3-1-9-2-4-11(16-12(9)15-10)17-7-5-14-6-8-17/h1-4,14H,5-8H2,(H2,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZMBARQXRRXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=CC(=N3)N)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327800
Record name NSC687682
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106851-75-6
Record name NSC687682
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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